molecular formula C15H14INO B14912383 N-(3-iodophenyl)-2,3-dimethylbenzamide

N-(3-iodophenyl)-2,3-dimethylbenzamide

Cat. No.: B14912383
M. Wt: 351.18 g/mol
InChI Key: RFWLMQJOBJLOPO-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-2,3-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the phenyl ring and two methyl groups on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-2,3-dimethylbenzamide can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally benign reagents is also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

N-(3-iodophenyl)-2,3-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-iodophenyl)-4-biphenylcarboxamide
  • N-(4-cyano-3-iodophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide

Uniqueness

N-(3-iodophenyl)-2,3-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both iodine and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(3-iodophenyl)-2,3-dimethylbenzamide

InChI

InChI=1S/C15H14INO/c1-10-5-3-8-14(11(10)2)15(18)17-13-7-4-6-12(16)9-13/h3-9H,1-2H3,(H,17,18)

InChI Key

RFWLMQJOBJLOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)I)C

Origin of Product

United States

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